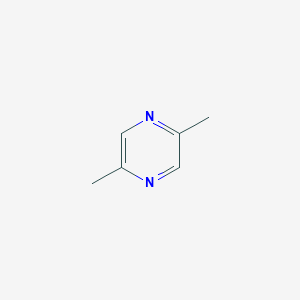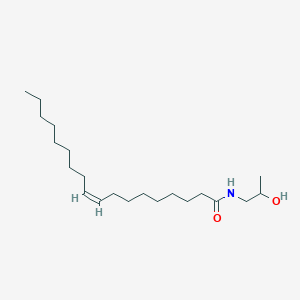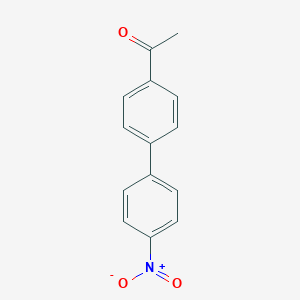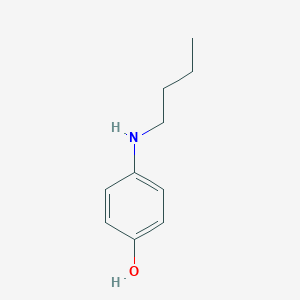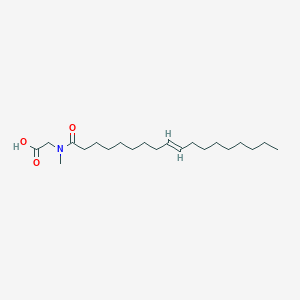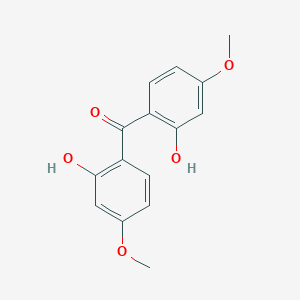
2,2-Diethyl-1,3-Propandiol
Übersicht
Beschreibung
Prenderol, also known as 2,2-diethyl-1,3-propanediol, is a simple alkyl diol with the molecular formula C7H16O2. It is known for its sedative, anticonvulsant, and muscle relaxant effects. Prenderol is closely related in structure to meprobamate and numerous other alkyl alcohols and diols with generally comparable activity .
Wissenschaftliche Forschungsanwendungen
Prenderol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die sedativen und antikonvulsiven Eigenschaften von Prenderol machen es zu einem Forschungsobjekt in der Neurobiologie und Pharmakologie.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Epilepsie und Muskelkrämpfen untersucht.
Industrie: Prenderol wird bei der Herstellung verschiedener chemischer Produkte und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet
5. Wirkmechanismus
Prenderol entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf das zentrale Nervensystem. Es wirkt als Depressivum des zentralen Nervensystems und zeigt antikonvulsive Aktivität. Die Verbindung beeinflusst die spinalen Interneuronen und hat eine depressive Wirkung ähnlich der von Mephenesin. Der Mechanismus von Prenderol beinhaltet die Modulation der Neurotransmitterfreisetzung und die Hemmung der neuronalen Erregbarkeit .
Safety and Hazards
Wirkmechanismus
Target of Action
2,2-Diethyl-1,3-propanediol, also known as Prenderol , primarily targets the central nervous system, specifically the spinal interneurons . These interneurons play a crucial role in transmitting signals between sensory neurons and motor neurons.
Mode of Action
The compound has a depressant action on spinal interneurons, similar to that of mephenesin . This interaction results in a decrease in the excitability of these neurons, thereby reducing the transmission of nerve signals. The potency of 2,2-Diethyl-1,3-propanediol is approximately one-third of that of mephenesin, and its duration of action is shorter .
Biochemical Pathways
It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .
Pharmacokinetics
It is known that the compound has a molecular weight of 1322007 , which may influence its absorption and distribution within the body
Result of Action
The primary result of the action of 2,2-Diethyl-1,3-propanediol is a depressant effect on the central nervous system, specifically on spinal interneurons . This leads to a reduction in the transmission of nerve signals, which can have various effects at the molecular and cellular level, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of 2,2-Diethyl-1,3-propanediol can be influenced by various environmental factors. For instance, the presence of inorganic acids, carboxylic acids, and oxidizing agents can affect the compound’s reactivity . Additionally, the compound’s physical properties, such as its melting point and boiling point , can be influenced by environmental conditions such as temperature and pressure.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, mephenesin, a structurally related compound, has been shown to have a depressant action on spinal interneurons .
Cellular Effects
It has been suggested that it may have a depressant action on spinal interneurons, similar to that of mephenesin .
Molecular Mechanism
The molecular mechanism of action of 2,2-Diethyl-1,3-propanediol is not well-understood. It is known to react with inorganic acids and carboxylic acids to form esters plus water. It can also be converted to aldehydes or acids by oxidizing agents .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 334.5 K and a vaporization enthalpy of 80.2 ± 0.2 kJ/mol .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2,2-Diethyl-1,3-propanediol in animal models. It has been suggested that the compound has a depressant action on spinal interneurons, similar to that of mephenesin .
Metabolic Pathways
The metabolic pathways involving 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can be involved in various metabolic pathways. For instance, 1,2-propanediol can be produced from renewable resources through metabolic pathway engineering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prenderol can be synthesized through the treatment of the aldehyde 2-ethylbutyraldehyde with formaldehyde and potassium hydroxide. This reaction is a crossed Cannizzaro reaction, which yields Prenderol .
Industrial Production Methods: While specific industrial production methods for Prenderol are not extensively documented, the general approach involves the same crossed Cannizzaro reaction on a larger scale, ensuring the purity and yield of the compound are optimized for industrial applications.
Analyse Chemischer Reaktionen
Reaktionstypen: Prenderol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Prenderol kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene oder andere Nukleophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Die Oxidation von Prenderol kann zur Bildung von Carbonsäuren oder Ketonen führen.
Reduktion: Die Reduktion kann einfachere Alkohole oder Kohlenwasserstoffe ergeben.
Substitution: Substitutionsreaktionen können verschiedene substituierte Derivate erzeugen, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Prenderol ist strukturell ähnlich anderen Alkandiolen und Alkoholen, wie z. B.:
Meprobamat: Bekannt für seine beruhigenden Wirkungen.
2-Methyl-2-propyl-1,3-propandiol: Ein weiteres Alkandiol mit ähnlichen sedativen Eigenschaften.
Phenaglycodol: Eine Verbindung mit vergleichbaren muskelrelaxierenden Wirkungen.
Einzigartigkeit: Die einzigartige Kombination von sedativen, antikonvulsiven und muskelrelaxierenden Eigenschaften von Prenderol sowie seine relativ einfache Struktur machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-76-4 | |
| Record name | 2,2-Diethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenderol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENDEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)

